

An In-Depth Technical Guide to 3-Bromo-4'-fluorobiphenyl

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Compound of Interest

Compound Name: 3-Bromo-4'-fluorobiphenyl

Cat. No.: B168429

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and synthetic applications of **3-Bromo-4'-fluorobiphenyl**, a halogenated biphenyl derivative of interest in organic synthesis and medicinal chemistry.

Core Physicochemical Data

The fundamental molecular properties of **3-Bromo-4'-fluorobiphenyl** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

Property	Value	Citation
Molecular Formula	C ₁₂ H ₈ BrF	[1]
Molecular Weight	251.09 g/mol	[1]
CAS Number	10540-35-9	[1]

Synthetic Applications and Experimental Workflow

3-Bromo-4'-fluorobiphenyl is a valuable building block in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds.[2] The bromine substituent provides a reactive site for such transformations. A common application for this class of compound is the

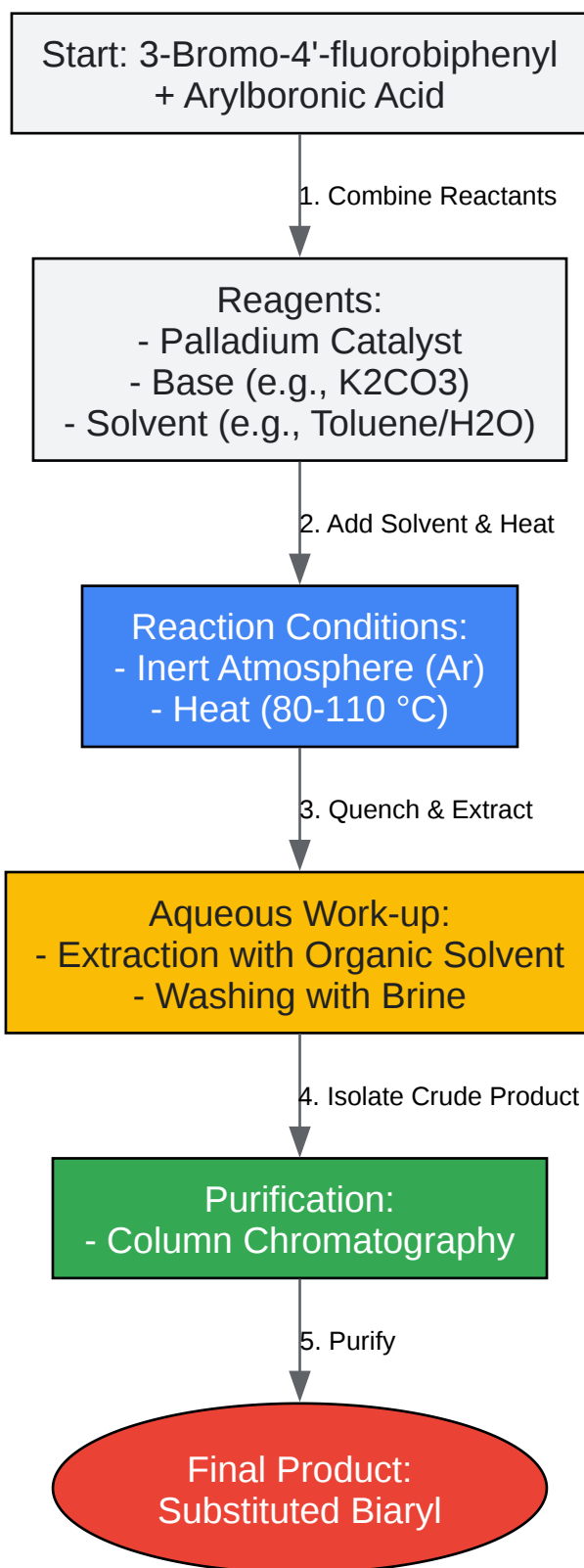
Suzuki-Miyaura cross-coupling reaction, a versatile method for synthesizing more complex biaryl compounds.

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using **3-Bromo-4'-fluorobiphenyl** as a substrate.

- **Reaction Setup:** To an oven-dried reaction vessel, add **3-Bromo-4'-fluorobiphenyl** (1 equivalent), an appropriate arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equivalents), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-3 equivalents).
- **Solvent Addition:** Add a degassed solvent system, such as a mixture of toluene and water, to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
- **Reaction Execution:** Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted biphenyl product.

Visualized Synthetic Pathway

The following diagram illustrates a logical workflow for the synthesis of a more complex biaryl structure starting from **3-Bromo-4'-fluorobiphenyl**, as described in the experimental protocol.



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Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

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References

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- 2. 3-Bromo-4-Fluorobiphenyl | 306935-88-6 | Benchchem [benchchem.com]
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